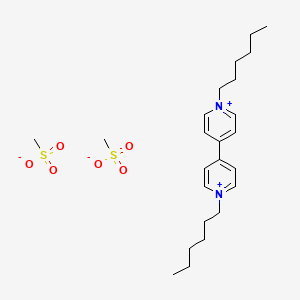
1,1'-Dihexyl-4,4'-bipyridin-1-ium dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dihexyl-4,4’-bipyridin-1-ium dimethanesulfonate is a chemical compound that belongs to the bipyridinium family. These compounds are known for their electrochemical properties and are often used in various scientific and industrial applications. The bipyridinium core is a versatile building block in supramolecular chemistry, and the addition of hexyl chains and dimethanesulfonate groups enhances its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dihexyl-4,4’-bipyridin-1-ium dimethanesulfonate typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts . This reaction is carried out under reflux conditions in ethanol, with a large excess of 1-chloro-2,4-dinitrobenzene . The reaction mixture is stirred strongly for several days to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would likely be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1,1’-Dihexyl-4,4’-bipyridin-1-ium dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The bipyridinium core can be oxidized, leading to changes in its electronic properties.
Substitution: The hexyl chains and dimethanesulfonate groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation and reduction reactions can lead to different redox states of the bipyridinium core, while substitution reactions can introduce various functional groups onto the hexyl chains or dimethanesulfonate groups .
Scientific Research Applications
1,1’-Dihexyl-4,4’-bipyridin-1-ium dimethanesulfonate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1’-Dihexyl-4,4’-bipyridin-1-ium dimethanesulfonate involves its ability to undergo reversible redox reactions. The bipyridinium core can accept and donate electrons, leading to changes in its electronic and optical properties . These redox processes are often accompanied by changes in the UV-vis absorption spectra, making the compound useful in electrochromic devices . The molecular targets and pathways involved in its action depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,1’-Dihexyl-4,4’-bipyridin-1-ium dimethanesulfonate is unique due to its specific combination of hexyl chains and dimethanesulfonate groups, which enhance its solubility and reactivity compared to other bipyridinium compounds. This makes it particularly useful in applications requiring high solubility and tunable electronic properties .
Properties
CAS No. |
90449-49-3 |
|---|---|
Molecular Formula |
C24H40N2O6S2 |
Molecular Weight |
516.7 g/mol |
IUPAC Name |
1-hexyl-4-(1-hexylpyridin-1-ium-4-yl)pyridin-1-ium;methanesulfonate |
InChI |
InChI=1S/C22H34N2.2CH4O3S/c1-3-5-7-9-15-23-17-11-21(12-18-23)22-13-19-24(20-14-22)16-10-8-6-4-2;2*1-5(2,3)4/h11-14,17-20H,3-10,15-16H2,1-2H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
InChI Key |
JHGOROSHSDVZTJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCC.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















